
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide is an organic compound with unique structural features that make it of significant interest in chemical and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions:
Initial Formation of Key Intermediate: : The synthesis begins with the formation of a 3,4-dihydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine with an aldehyde.
Alkyne Addition: : The intermediate then undergoes alkyne addition to introduce the but-2-yn-1-yl group. This step often employs palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Sulfonamide Formation: : The final step is the introduction of the pyridine-3-sulfonamide group. This can be achieved through nucleophilic substitution reactions where the intermediate reacts with pyridine-3-sulfonyl chloride under basic conditions.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, scaling up to industrial production would require optimization of the above steps to ensure cost-effectiveness, yield, and purity. This often involves:
Using robust and scalable catalysts for the Sonogashira coupling.
Optimizing reaction conditions to minimize side reactions and maximize yield.
Employing continuous flow chemistry to improve reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions due to its functional groups:
Oxidation: : The presence of the dihydroisoquinoline moiety allows for oxidation reactions, where it can be converted to a fully aromatic isoquinoline.
Reduction: : The triple bond in the but-2-yn-1-yl group can undergo reduction to form the corresponding alkane or alkene.
Substitution: : The sulfonamide group is a potential site for nucleophilic substitution, allowing for modifications to the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide can be used to oxidize the dihydroisoquinoline moiety.
Reducing Agents: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the alkyne group.
Nucleophiles: : Amines, thiols, or alcohols can react with the sulfonamide group under basic conditions to introduce new substituents.
Major Products
Oxidation: : Formation of isoquinoline derivatives.
Reduction: : Alkanes or alkenes from the reduction of the alkyne group.
Substitution: : New derivatives with different functional groups on the pyridine ring.
Applications De Recherche Scientifique
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide finds applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: : Investigated for its potential as a bioactive molecule with possible applications in drug discovery.
Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: : Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The compound's mechanism of action is determined by its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids can interact with the compound through binding to its functional groups.
Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar Compounds
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)pyridine-3-sulfonamide: : Lacks the dihydroisoquinoline moiety, resulting in different reactivity.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide:
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-4-sulfonamide: : The sulfonamide group is positioned differently, affecting its reactivity and interactions.
Hope this satisfies your curiosity! What's next?
Activité Biologique
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a dihydroisoquinoline moiety and a pyridine sulfonamide group. This compound has garnered interest due to its potential biological activities, which stem from the presence of various functional groups that may interact with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O2S, indicating the presence of nitrogen and sulfur in addition to carbon and hydrogen. The unique combination of the dihydroisoquinoline structure with a sulfonamide group suggests potential interactions with various biological pathways.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₂O₂S |
Molecular Weight | 344.43 g/mol |
Structural Features | Dihydroisoquinoline, Pyridine, Sulfonamide |
Potential Biological Activity | Anticancer, Antimicrobial |
Anticancer Properties
The indole and isoquinoline components of this compound have been associated with anticancer effects . Compounds containing these moieties are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of isoquinoline exhibit significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine have demonstrated antimicrobial properties . The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis. In vitro studies have reported effective inhibition against a range of pathogens, including Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The structural components of this compound may also confer neuroprotective properties . Dihydroisoquinolines have been implicated in the protection against neurodegenerative diseases through antioxidant activity and modulation of neurotransmitter systems .
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine derivatives to explore their SAR. Modifications at various positions on the isoquinoline ring have been shown to enhance biological activity significantly. For example, substituents that increase lipophilicity or alter electronic properties can lead to improved binding affinities for target receptors .
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds such as 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinolines has revealed that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine has superior inhibitory effects on serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT). This suggests its potential application in treating mood disorders .
Compound | Activity | IC50 Value |
---|---|---|
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)pyridine | Anticancer | 10 µM |
4-Bicyclic Heteroaryl Derivative | Triple reuptake inhibitor | 0.3 mg/kg |
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-8-5-10-19-14-18)20-11-3-4-12-21-13-9-16-6-1-2-7-17(16)15-21/h1-2,5-8,10,14,20H,9,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLNSVSTAGCKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.